molecular formula C17H17ClO2 B14565907 (4-Chlorophenyl)(4,5-diethyl-2-hydroxyphenyl)methanone CAS No. 61750-26-3

(4-Chlorophenyl)(4,5-diethyl-2-hydroxyphenyl)methanone

Cat. No.: B14565907
CAS No.: 61750-26-3
M. Wt: 288.8 g/mol
InChI Key: NYJJVMMCMOJTHF-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(4,5-diethyl-2-hydroxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and a diethyl-hydroxyphenyl group attached to a central methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4,5-diethyl-2-hydroxyphenyl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 4,5-diethyl-2-hydroxybenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

4-chlorobenzoyl chloride+4,5-diethyl-2-hydroxybenzenepyridine, refluxThis compound\text{4-chlorobenzoyl chloride} + \text{4,5-diethyl-2-hydroxybenzene} \xrightarrow{\text{pyridine, reflux}} \text{this compound} 4-chlorobenzoyl chloride+4,5-diethyl-2-hydroxybenzenepyridine, reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common. The purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(4,5-diethyl-2-hydroxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

    Oxidation: Formation of (4-Chlorophenyl)(4,5-diethyl-2-oxophenyl)methanone.

    Reduction: Formation of (4-Chlorophenyl)(4,5-diethyl-2-hydroxyphenyl)methanol.

    Substitution: Formation of (4-Substituted phenyl)(4,5-diethyl-2-hydroxyphenyl)methanone.

Scientific Research Applications

(4-Chlorophenyl)(4,5-diethyl-2-hydroxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(4,5-diethyl-2-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(4-hydroxyphenyl)methanone
  • (4-Chlorophenyl)(4-ethoxyphenyl)methanone
  • (4-Chlorophenyl)(4-methylphenyl)methanone

Uniqueness

(4-Chlorophenyl)(4,5-diethyl-2-hydroxyphenyl)methanone is unique due to the presence of both a chlorophenyl group and a diethyl-hydroxyphenyl group, which confer distinct chemical and physical properties. These structural features may enhance its reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

61750-26-3

Molecular Formula

C17H17ClO2

Molecular Weight

288.8 g/mol

IUPAC Name

(4-chlorophenyl)-(4,5-diethyl-2-hydroxyphenyl)methanone

InChI

InChI=1S/C17H17ClO2/c1-3-11-9-15(16(19)10-12(11)4-2)17(20)13-5-7-14(18)8-6-13/h5-10,19H,3-4H2,1-2H3

InChI Key

NYJJVMMCMOJTHF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1CC)O)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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